molecular formula C6H12Na3O15P3- B596662 D-myo-Inositol-1,5,6-triphosphate (sodium salt)

D-myo-Inositol-1,5,6-triphosphate (sodium salt)

Cat. No.: B596662
M. Wt: 486.04 g/mol
InChI Key: JBFBWDROYFDWKB-ZWBVJREFSA-K
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Description

D-myo-Inositol-1,5,6-triphosphate (sodium salt): is a synthetic analog of naturally occurring inositol phosphates. These compounds play a crucial role in the regulation of cellular processes through calcium signaling pathways. D-myo-Inositol-1,5,6-triphosphate (sodium salt) is particularly significant in cellular biology research, especially in the study of intracellular signal transduction pathways .

Biochemical Analysis

Cellular Effects

D-myo-Inositol-1,5,6-triphosphate (sodium salt) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of D-myo-Inositol-1,5,6-triphosphate (sodium salt) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of D-myo-Inositol-1,5,6-triphosphate (sodium salt) over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not currently available .

Dosage Effects in Animal Models

The effects of D-myo-Inositol-1,5,6-triphosphate (sodium salt) vary with different dosages in animal models. Specific information about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .

Transport and Distribution

The transport and distribution of D-myo-Inositol-1,5,6-triphosphate (sodium salt) within cells and tissues involve various transporters and binding proteins. The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are not currently known .

Subcellular Localization

The subcellular localization of D-myo-Inositol-1,5,6-triphosphate (sodium salt) and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,5,6-triphosphate (sodium salt) typically involves the phosphorylation of inositol derivatives. The process includes multiple steps of protection and deprotection of hydroxyl groups, followed by selective phosphorylation. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production methods for D-myo-Inositol-1,5,6-triphosphate (sodium salt) are not widely documented. the general approach involves large-scale chemical synthesis using automated reactors to ensure precise control over reaction conditions. The final product is purified through crystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol-1,5,6-triphosphate (sodium salt) primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling pathways .

Common Reagents and Conditions:

    Phosphorylation: Phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.

    Dephosphorylation: Enzymatic reactions involving phosphatases.

Major Products: The major products formed from these reactions include various inositol phosphates, which act as intermediates in cellular signaling pathways .

Scientific Research Applications

D-myo-Inositol-1,5,6-triphosphate (sodium salt) is extensively used in scientific research due to its role in intracellular signaling. Some of its applications include:

    Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.

    Biology: Plays a crucial role in the study of calcium signaling pathways and intracellular signal transduction.

    Medicine: Investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation.

    Industry: Utilized in the development of biochemical assays and diagnostic tools

Comparison with Similar Compounds

Uniqueness: D-myo-Inositol-1,5,6-triphosphate (sodium salt) is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways compared to other inositol phosphates. This uniqueness makes it a valuable tool in the study of specific cellular processes .

Properties

InChI

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;;2*+1/p-3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFBWDROYFDWKB-ZWBVJREFSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Na3O15P3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.